2-methyl-4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
Description
2-Methyl-4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative featuring a 2-methyl group, a pyrrolidine substituent at position 4, and a 4-(1,3-thiazol-2-yl)piperazine moiety at position 4. Its molecular formula is C17H22N6S, with a molar mass of 342.46 g/mol. Predicted physicochemical properties include a density of ~1.15 g/cm³ and a pKa of ~10.06, suggesting moderate solubility in physiological conditions .
Structurally, the compound combines nitrogen-rich heterocycles (pyrimidine, pyrrolidine, piperazine, and thiazole), which are common in kinase inhibitors and receptor-targeting therapeutics. The thiazole ring may enhance π-π stacking interactions with biological targets, while the piperazine moiety provides conformational flexibility for binding .
Properties
IUPAC Name |
2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-13-18-14(20-5-2-3-6-20)12-15(19-13)21-7-9-22(10-8-21)16-17-4-11-23-16/h4,11-12H,2-3,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNSWOLIWXCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has attracted considerable attention due to its potential biological activities. This compound features a unique structural framework that combines pyrimidine, piperazine, and thiazole moieties, making it a versatile candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes several functional groups that contribute to its biological activity. The compound's IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N7 |
| Molecular Weight | 317.48 g/mol |
| InChI Key | VQDLTVLRFPRISN-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCCC4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis in cancer cells.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thiazole and piperazine rings have shown moderate to good antimicrobial activity against various bacterial strains .
Anticancer Properties
Research has highlighted the potential of pyrimidine derivatives in cancer therapy. In particular, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells by inhibiting key kinases involved in cell cycle regulation .
Inhibition of Kinases
A significant area of research has focused on the inhibition of specific kinases, such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis. Compounds structurally related to this compound have been shown to inhibit these kinases effectively, suggesting a potential role in antimalarial therapies .
Study on Antimicrobial Activity
In a study evaluating various thiazole-piperazine derivatives, several compounds exhibited significant antimicrobial effects. The results indicated that modifications at specific positions on the thiazole ring could enhance antibacterial potency. For example, compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria .
Study on Anticancer Activity
A series of pyrimidine derivatives were tested for their anticancer properties against different cancer cell lines. One notable finding was that certain modifications to the piperazine moiety resulted in enhanced cytotoxicity against human cancer cells, with IC50 values in the nanomolar range .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with structurally related derivatives:
Key Observations:
- Thiazole vs. Sulfonyl Groups : The target compound’s thiazole substituent may offer stronger π-π interactions compared to the sulfonyl group in ’s compound, which is electron-withdrawing and may reduce binding affinity .
- Piperazine vs.
- Molar Mass and Solubility : The target compound’s higher molar mass (342.46 g/mol) compared to simpler derivatives (e.g., 192.26 g/mol in ) may impact bioavailability, though its predicted pKa suggests moderate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
